Silver trifluoromethanesulfonate

Catalog No.
S563896
CAS No.
2923-28-6
M.F
CHAgF3O3S
M. Wt
257.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver trifluoromethanesulfonate

CAS Number

2923-28-6

Product Name

Silver trifluoromethanesulfonate

IUPAC Name

silver;trifluoromethanesulfonic acid

Molecular Formula

CHAgF3O3S

Molecular Weight

257.95 g/mol

InChI

InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

WCGIGOVLOFXAMG-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Ag+]

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Ag]

The exact mass of the compound Silver trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225087. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Silver trifluoromethanesulfonate (CAS 2923-28-6), commonly known as silver triflate or AgOTf, is a highly organic-soluble silver salt of trifluoromethanesulfonic acid. In industrial and advanced laboratory procurement, it is primarily sourced as a potent halide abstraction reagent and a precursor for generating highly electrophilic cationic transition metal catalysts [1]. Unlike traditional silver halides or nitrates, AgOTf offers exceptional solubility in non-polar and weakly polar organic solvents (such as toluene, dichloromethane, and THF), enabling homogeneous reaction conditions [2]. Furthermore, the triflate anion acts as a weakly coordinating anion (WCA), stabilizing reactive intermediates without quenching their catalytic activity, making AgOTf a critical material in complex glycosylations, cycloisomerizations, and Lewis acid-mediated syntheses [1].

Substituting AgOTf with cheaper or more common silver salts frequently leads to process failure, reduced yields, or severe safety hazards. Replacing AgOTf with silver nitrate (AgNO3) or silver acetate typically fails in non-polar media due to strict solubility limitations, preventing the necessary homogeneous halide abstraction[1]. Conversely, substituting AgOTf with silver perchlorate (AgClO4)—which offers similar solubility and weak coordination—introduces extreme explosive hazards and severe hygroscopicity, violating modern environmental, health, and safety (EHS) scalability protocols [2]. Even close in-class WCA substitutes like silver tetrafluoroborate (AgBF4) or silver hexafluoroantimonate (AgSbF6) are not universally interchangeable; their differing anion coordinating abilities and stability profiles can alter reaction pathways, leading to intractable mixtures or complete loss of stereoselectivity in sensitive catalytic cycles [3].

Superior Stereocontrol and Yield in Au(I)-Catalyzed Glycosylation

In the gold(I)-catalyzed direct stereoselective synthesis of deoxyglycosides, the choice of the silver co-catalyst is critical for activating the complex. Using 6 mol% AgOTf achieved an 89% yield of the target disaccharide with exceptional >30:1 α:β stereoselectivity [1]. In direct comparator trials, replacing AgOTf with AgSbF6, AgBF4, or Ag2CO3 completely failed, resulting in either no reaction or intractable mixtures of degradation products[1].

Evidence DimensionProduct yield and stereoselectivity
Target Compound Data89% yield, >30:1 α:β ratio
Comparator Or BaselineAgSbF6, AgBF4, Ag2CO3 (0% yield / intractable mixtures)
Quantified Difference89% absolute yield increase and prevention of reaction failure
Conditions3 mol% [(pCF3Ph)3P)AuCl], 6 mol% Ag salt, CH2Cl2

For procurement in carbohydrate synthesis, AgOTf is strictly required to prevent catastrophic yield loss and ensure high stereopurity that other WCA silver salts cannot deliver.

Catalyst Activation in Friedel-Crafts Acylation

AgOTf is highly effective at generating active Lewis acid catalysts in situ by abstracting chlorides from main-group metal halides. When reacted with GaCl3 to promote the Friedel-Crafts acylation of anisole, the AgOTf/GaCl3 system smoothly produced the desired aromatic ketone in high yields [1]. In contrast, substituting AgOTf with AgBF4 or AgPF6 resulted in 0% yield of the desired product under identical conditions, demonstrating that the triflate anion's specific coordination profile is necessary to stabilize the active gallium intermediate[1].

Evidence DimensionCatalytic product yield
Target Compound DataHigh yield of target aromatic ketone
Comparator Or BaselineAgBF4 or AgPF6 (0% yield)
Quantified DifferenceComplete restoration of catalytic activity (from 0% to high yield)
ConditionsGaCl3 + Silver salt, reaction with anisole and acid anhydride

Buyers sourcing silver salts for in situ Lewis acid generation must select AgOTf over tetrafluoroborate or hexafluorophosphate salts to ensure the catalytic cycle actually initiates.

Thermal Stability and EHS-Compliant Scalability vs AgClO4

While silver perchlorate (AgClO4) historically served similar synthetic roles, it is highly hygroscopic and poses severe explosive risks, making it unsuitable for scaled procurement. AgOTf provides a highly stable, EHS-compliant alternative. Quantitative thermal analysis demonstrates that AgOTf is exceptionally stable, undergoing phase transitions at 284 °C and 326 °C, melting at 383 °C, and resisting thermal decomposition until temperatures exceed 400 °C [1]. Furthermore, AgOTf is substantially less hygroscopic than AgClO4 [2], improving shelf-life and handling reproducibility in anhydrous workflows.

Evidence DimensionThermal decomposition threshold and handling safety
Target Compound DataStable up to >400 °C, non-explosive
Comparator Or BaselineAgClO4 (Explosive hazard, highly hygroscopic)
Quantified DifferenceElimination of explosion risk with thermal stability >400 °C
ConditionsSolid-state thermal analysis and ambient handling

AgOTf allows industrial buyers to achieve the high reactivity of a weakly coordinating silver salt without the prohibitive safety and handling costs associated with perchlorates.

Domino Cyclization Reactivity and Co-Catalyst Efficiency

In the optimization of Au(III)-catalyzed domino cyclization/functionalization reactions to synthesize complex heterocycles, the specific silver salt used for catalyst activation dictated the reaction's success. Under specific non-preactivated conditions, AgOTf delivered a 61% yield of the target cyclized product [1]. In a direct head-to-head comparison, the use of AgSbF6 yielded only trace amounts of the product, proving that AgOTf provides necessary intermediate stabilization in this specific pathway[1].

Evidence DimensionReaction yield in domino cyclization
Target Compound Data61% yield
Comparator Or BaselineAgSbF6 (Trace yield)
Quantified Difference~60% absolute yield improvement
ConditionsAu(III) catalyst, DCE solvent, evaluation of silver salts

For process chemists optimizing complex cyclizations, AgOTf can unlock reactivity pathways that are completely stalled when using hexafluoroantimonate alternatives.

Stereoselective Carbohydrate Synthesis and Glycosylation

AgOTf is a highly reliable choice for activating thioglycosides, trichloroacetimidates, and glycals in complex oligosaccharide synthesis. Because alternative salts like AgBF4 or AgSbF6 can cause degradation or complete loss of stereocontrol, AgOTf is strictly specified when high α/β stereoselectivity and high conversion yields are required in pharmaceutical intermediate manufacturing[1].

In Situ Generation of Highly Electrophilic Metal Catalysts

In homogeneous catalysis, AgOTf is heavily procured to abstract halides from transition metal precursors (e.g., Au, Pd, Ru, Ga) to generate active cationic species. Its high solubility in solvents like dichloromethane and toluene, combined with the weak coordinating nature of the triflate anion, ensures that the resulting metal center remains highly electrophilic and active for downstream transformations like cycloisomerizations and Friedel-Crafts acylations [2].

Scalable, EHS-Compliant Lewis Acid Operations

For industrial and pilot-scale operations requiring potent Lewis acid catalysis, AgOTf replaces hazardous legacy reagents like silver perchlorate (AgClO4). Its thermal stability (resisting decomposition up to 400 °C) and non-explosive nature allow facilities to maintain high catalytic efficacy without triggering the strict safety, handling, and storage protocols mandated for perchlorate salts[3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

256.86494 g/mol

Monoisotopic Mass

256.86494 g/mol

Heavy Atom Count

9

Related CAS

1493-13-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (12%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2923-28-6

Wikipedia

Silver_trifluoromethanesulfonate

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, silver(1+) salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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